molecular formula C11H17AsO B14411493 Ethyl ethyl(4-methylphenyl)arsinite CAS No. 81906-18-5

Ethyl ethyl(4-methylphenyl)arsinite

Cat. No.: B14411493
CAS No.: 81906-18-5
M. Wt: 240.17 g/mol
InChI Key: KFQFDXVPJKETIU-UHFFFAOYSA-N
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Description

Ethyl ethyl(4-methylphenyl)arsinite is an organoarsenic compound that features an ethyl group and a 4-methylphenyl group bonded to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ethyl(4-methylphenyl)arsinite can be synthesized through several methods. One common approach involves the reaction of ethyl(4-methylphenyl)arsine with ethyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl ethyl(4-methylphenyl)arsinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its elemental form.

    Substitution: The ethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Elemental arsenic and simpler organoarsenic compounds.

    Substitution: Various substituted organoarsenic compounds depending on the reagents used.

Scientific Research Applications

Ethyl ethyl(4-methylphenyl)arsinite has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which ethyl ethyl(4-methylphenyl)arsinite exerts its effects involves interactions with cellular components and enzymes. The compound can bind to proteins and other biomolecules, affecting their function and activity. It may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl(4-methylphenyl)arsine: A precursor in the synthesis of ethyl ethyl(4-methylphenyl)arsinite.

    Methyl(4-methylphenyl)arsine: Similar structure but with a methyl group instead of an ethyl group.

    Phenylarsine oxide: Another organoarsenic compound with different substituents.

Uniqueness

This compound is unique due to its specific combination of ethyl and 4-methylphenyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

81906-18-5

Molecular Formula

C11H17AsO

Molecular Weight

240.17 g/mol

IUPAC Name

ethoxy-ethyl-(4-methylphenyl)arsane

InChI

InChI=1S/C11H17AsO/c1-4-12(13-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3

InChI Key

KFQFDXVPJKETIU-UHFFFAOYSA-N

Canonical SMILES

CCO[As](CC)C1=CC=C(C=C1)C

Origin of Product

United States

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